2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a cyclopropane moiety, and a nicotinonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring . The cyclopropanecarbonyl group is then introduced through a reaction with cyclopropanecarbonyl chloride in the presence of a base . Finally, the nicotinonitrile group is attached via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Nucleophilic substitution reactions are common, especially involving the nicotinonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring and nicotinonitrile group are key functional groups that interact with enzymes or receptors, modulating their activity . The cyclopropane moiety may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- **2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)pyridine
- **2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)benzene
Uniqueness
Compared to similar compounds, 2-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the presence of the nicotinonitrile group, which imparts distinct chemical properties and reactivity . This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-10-12-2-1-7-17-14(12)20-13-5-8-18(9-6-13)15(19)11-3-4-11/h1-2,7,11,13H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUCHGPQIYSBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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